Cas no 2171843-48-2 (3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole)

3,5-Diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 1-methylpyrazole core substituted with diethyl groups at the 3- and 5-positions and a 2-fluoro-4-methylphenyl group at the 4-position, enhancing its steric and electronic properties. The fluorine atom and methyl group on the phenyl ring contribute to improved metabolic stability and lipophilicity, making it a candidate for drug discovery or crop protection agents. This compound’s well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies in medicinal chemistry or pesticide development. High purity and consistent synthesis protocols ensure reliability for experimental use.
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole structure
2171843-48-2 structure
Product name:3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
CAS No:2171843-48-2
MF:C15H19FN2
Molecular Weight:246.323167085648
CID:5810321
PubChem ID:165524161

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
    • EN300-1586832
    • 2171843-48-2
    • インチ: 1S/C15H19FN2/c1-5-13-15(14(6-2)18(4)17-13)11-8-7-10(3)9-12(11)16/h7-9H,5-6H2,1-4H3
    • InChIKey: QXPHHDVFLUGZLT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=CC=1C1C(CC)=NN(C)C=1CC

計算された属性

  • 精确分子量: 246.15322678g/mol
  • 同位素质量: 246.15322678g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 271
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 17.8Ų

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1586832-500mg
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
500mg
$1014.0 2023-09-24
Enamine
EN300-1586832-10000mg
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
10000mg
$4545.0 2023-09-24
Enamine
EN300-1586832-0.1g
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
0.1g
$930.0 2023-06-05
Enamine
EN300-1586832-0.25g
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
0.25g
$972.0 2023-06-05
Enamine
EN300-1586832-5.0g
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
5g
$3065.0 2023-06-05
Enamine
EN300-1586832-1.0g
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
1g
$1057.0 2023-06-05
Enamine
EN300-1586832-10.0g
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
10g
$4545.0 2023-06-05
Enamine
EN300-1586832-50mg
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
50mg
$888.0 2023-09-24
Enamine
EN300-1586832-2500mg
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
2500mg
$2071.0 2023-09-24
Enamine
EN300-1586832-250mg
3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole
2171843-48-2
250mg
$972.0 2023-09-24

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole 関連文献

3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazoleに関する追加情報

3,5-Diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole: A Comprehensive Overview

The compound 3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole, identified by its CAS registry number 2171843-48-2, is a highly specialized chemical entity belonging to the class of pyrazoles. This molecule has garnered significant attention in recent biomedical research due to its unique structural features and potential applications in drug discovery and development.

Pyrazoles are five-membered heterocyclic compounds characterized by two adjacent nitrogen atoms. The presence of diethyl groups at positions 3 and 5, along with a substituted phenyl ring at position 4, makes this compound particularly interesting for pharmaceutical scientists. The substitution pattern on the phenyl ring—specifically, the 2-fluoro-4-methyl substituents—adds further complexity to its structure, which may influence both its physical properties and biological activity.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. These compounds are known to exhibit a wide range of bioactivities, including but not limited to, antifungal, antimicrobial, and anti-inflammatory properties. The fluorine atom at position 2 of the phenyl ring introduces electron-withdrawing effects, which can enhance the compound's lipophilicity and potentially improve its pharmacokinetic profile.

One of the most promising applications of 3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole lies in its potential as a lead compound for central nervous system (CNS) drugs. The pyrazole core is known to interact effectively with various CNS receptors, making it a valuable scaffold for the development of anxiolytics, antidepressants, and neuroprotective agents.

Another area of interest is its role as a template molecule in combinatorial chemistry. The presence of multiple substituents on the pyrazole ring provides numerous opportunities for further functionalization, allowing researchers to explore diverse chemical spaces. This flexibility is particularly advantageous in the discovery of targeted therapies where specificity and efficacy are paramount.

Recent advancements in crystallography have also contributed to a deeper understanding of this compound's structural properties. High-resolution X-ray diffraction studies have revealed detailed insights into its molecular conformation, which is crucial for predicting its behavior in biological systems. These findings have been instrumental in optimizing synthetic routes and enhancing the overall quality of the compound.

In terms of synthesis, 3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole can be efficiently prepared through a multi-step organic synthesis process. The key steps involve the formation of the pyrazole ring and subsequent substitution reactions to introduce the desired substituents. This approach ensures high yields and excellent purity, which are essential for its use in preclinical studies.

Preclinical investigations have demonstrated that this compound exhibits favorable bioavailability and metabolic stability, which are critical attributes for any drug candidate. Its ability to cross the blood-brain barrier makes it particularly suitable for conditions such as neurodegenerative diseases and psychiatric disorders.

Furthermore, computational studies using molecular docking techniques have provided valuable insights into the compound's interactions with target proteins. These studies suggest that the molecule has high affinity for certain enzymatic pockets, indicating its potential as a catalyst inhibitor or enzyme modulator.

Given its unique combination of structural features and biological properties, 3,5-diethyl-4-(2-fluoro-4-methylphenyl)-1-methyl-1H-pyrazole represents a significant advancement in the field of medicinal chemistry. Its continued exploration and development hold promise for addressing unmet medical needs and improving patient outcomes.

おすすめ記事

推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD